3-Chloro-2,5,6-trifluorobenzoic acid

Description

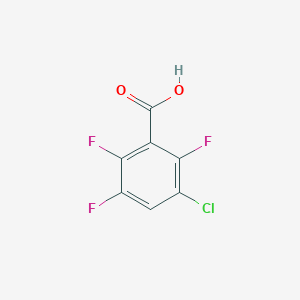

3-Chloro-2,5,6-trifluorobenzoic acid (CAS: 1805475-28-8) is a fluorinated aromatic carboxylic acid with a molecular weight of 210.54 g/mol. Its structure consists of a benzoic acid backbone substituted with chlorine at position 3 and fluorine atoms at positions 2, 5, and 4.

Properties

IUPAC Name |

3-chloro-2,5,6-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVQXJLIUSHKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrachlorophthalic Anhydride as a Cost-Effective Starting Material

A breakthrough in synthesis was achieved by utilizing 4,5,6,7-tetrachloro-1,3-isobenzofurandione (tetrachlorophthalic anhydride) as the starting material. This compound’s commercial availability and reactivity enabled a streamlined four-step process:

-

Fluorination : Displacement of chlorides via nucleophilic aromatic substitution (NAS) with potassium fluoride in tetramethylenesulfone at 140–155°C.

-

Amination : Introduction of a tertiary alkylamine (e.g., tert-pentylamine) to generate an amino intermediate.

-

Diazotization and Chlorination : Conversion of the amino group to a chloro substituent using sodium nitrite and cupric chloride under acidic conditions.

-

Hydrolysis and Decarboxylation : Cleavage of ester groups to yield the final benzoic acid derivative.

This route bypasses nitration entirely, reducing safety risks and improving atom economy. The overall yield increased to 70–83%, with a purity exceeding 98% as confirmed by GC and HPLC.

Reaction Optimization and Mechanistic Insights

Key optimizations in the modern protocol include:

-

Solvent Selection : Polar aprotic solvents like dimethylsulfoxide (DMSO) facilitated amination at ambient temperatures, minimizing side reactions.

-

Catalytic Systems : Cupric chloride proved critical in mediating the Sandmeyer reaction during chlorination, ensuring high regioselectivity.

-

Temperature Control : Maintaining reactions at 0–5°C during diazotization prevented decomposition of sensitive intermediates.

A comparative analysis of two chlorination methods highlights these advancements:

| Method | Conditions | Yield | Purity (GC/HPLC) |

|---|---|---|---|

| A | NaNO₂, CuCl₂, HCl, 15–25°C | 83% | 98.4%/89.2% |

| B | NaNO₂, CuCl₂, HCl, 0–5°C, toluene extraction | 70% | 98.8%/84.8% |

Method B’s lower temperature and toluene extraction reduced byproduct formation, albeit with a slight yield trade-off.

Comparative Analysis of Synthetic Strategies

Chemical Reactions Analysis

3-Chloro-2,5,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state using reagents like lithium aluminum hydride or potassium permanganate.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.

Scientific Research Applications

Synthesis of 3-Chloro-2,5,6-trifluorobenzoic Acid

The synthesis of this compound can be achieved through several methods, often involving multi-step processes that utilize starting materials like tetrachlorophthalic anhydride. Improved synthetic routes have been developed to enhance yield and reduce costs. For example, one method involves a four-part process starting from inexpensive precursors and utilizing polar aprotic solvents to achieve high yields efficiently .

Pharmaceutical Applications

Antibacterial Agents

this compound serves as a crucial intermediate in the synthesis of various antibacterial agents. It has been cited in patents related to the production of quinolone derivatives, which are effective against a range of bacterial infections. These derivatives include compounds like ofloxacin and lomefloxacin .

Key Case Studies

- Quinolone Derivatives : The compound has been used in the synthesis of quinolone-3-carboxylic acids, which exhibit potent antibacterial activity. A study demonstrated its role in the efficient synthesis of these derivatives from readily available starting materials .

- Antimicrobial Agents : Another study highlighted its application in synthesizing 7-amino-substituted quinolones, showcasing its importance in developing new antimicrobial therapies .

Agrochemical Applications

Pesticide Development

The compound is also recognized for its utility in the development of crop protection agents. It acts as an intermediate for synthesizing various pesticides that exhibit enhanced efficacy against pests while maintaining safety profiles for non-target species .

Data Table: Agrochemical Products Derived from this compound

| Product Name | Application Type | Efficacy | Reference |

|---|---|---|---|

| Pyrethroid Pesticides | Insecticide | High | |

| Herbicides | Weed Control | Moderate | |

| Fungicides | Fungal Disease Control | High |

Chemical Properties and Safety

This compound exhibits unique chemical properties due to its trifluoromethyl groups that enhance lipophilicity and bioactivity. However, safety assessments are critical given the potential for environmental persistence and toxicity associated with fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2,5,6-trifluorobenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

3-Chloro-2,4-difluorobenzoic Acid (CAS: 154257-75-7)

- Structure : Chlorine at position 3, fluorine at positions 2 and 3.

- Synthesis : Nitration and hydrolysis of 2,4-difluoro-3-chlorobenzoic acid, achieving a 70% overall yield .

- Properties : Reduced fluorine substitution compared to the target compound, leading to lower molecular weight (192.55 g/mol) and altered electronic effects.

- Applications: Intermediate for antimicrobial 3-quinolinecarboxylic acids .

3-Chloro-2,4,5-trifluorobenzoic Acid (CAS: Not explicitly stated)

- Structure : Chlorine at position 3, fluorine at positions 2, 4, and 5.

- Synthesis : Prepared via esterification, amination, diazotization, and Sandmeyer reactions, yielding 61.8% .

- Crystallography : The carboxyl group forms a dihedral angle of 6.8° with the benzene ring, and intermolecular O–H···O hydrogen bonds create dimeric structures .

- Applications: Key precursor for antibacterial agents like 7-aminosubstituted quinolones .

3-Chloro-2,4,5,6-tetrafluorobenzoic Acid (CAS: 5360-81-6)

- Structure : Chlorine at position 3, fluorine at positions 2, 4, 5, and 6.

- Properties : Higher fluorine content increases molecular weight (228.54 g/mol) and electron-withdrawing effects, enhancing acidity. Melting point: 89–93°C .

- Reactivity : The additional fluorine at position 6 may reduce steric hindrance compared to the target compound, influencing reactivity in coupling reactions.

3-Chloro-2,6-difluorobenzeneacetic Acid (CAS: 261762-53-2)

- Structure : Chlorine at position 3, fluorine at positions 2 and 6, with an acetic acid side chain.

- Properties : Molecular weight 206.57 g/mol; the side chain introduces flexibility, altering solubility and biological activity. Classified as an irritant (H315) .

Comparative Data Table

Key Findings and Implications

Substituent Position Effects :

- Fluorine at position 5 (as in 3-Chloro-2,4,5-trifluorobenzoic acid) vs. position 6 (target compound) alters steric and electronic properties, affecting hydrogen bonding and dimer formation .

- The target compound’s additional fluorine at position 6 may enhance thermal stability compared to difluoro analogs.

Synthetic Challenges :

- Diazotization and Sandmeyer reactions are critical for introducing chlorine in multi-fluorinated systems, but yields vary significantly (61.8–70%) depending on solvent optimization .

Pharmaceutical Relevance :

- While 3-Chloro-2,4,5-trifluorobenzoic acid is well-documented in antibacterial drug synthesis , the target compound’s specific applications require further study.

Biological Activity

3-Chloro-2,5,6-trifluorobenzoic acid is a halogenated aromatic carboxylic acid with significant biological activity. This compound has garnered attention for its potential applications in agriculture and medicinal chemistry, primarily due to its structural characteristics and reactivity.

Chemical Structure and Properties

- Chemical Formula : C₇H₂ClF₃O₂

- Molecular Weight : 210.54 g/mol

- Structural Features : The compound features a benzene ring substituted with three fluorine atoms and one chlorine atom, along with a carboxylic acid functional group. The presence of electronegative halogens influences its chemical behavior and biological interactions.

Herbicidal Properties

Research indicates that this compound exhibits herbicidal activity by inhibiting specific enzyme pathways in plants. Its structural similarity to certain herbicides suggests that it may interfere with metabolic processes critical for plant growth. For instance, studies have shown that this compound can inhibit the activity of enzymes involved in the biosynthesis of essential plant hormones, leading to stunted growth and development in target species.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its ability to disrupt microbial growth pathways makes it a candidate for agricultural fungicides. In vitro studies have demonstrated that this compound can inhibit the growth of various fungi and bacteria, particularly those affecting crops.

Case Studies and Research Findings

- Inhibition of Plant Growth : A study conducted on various weed species revealed that application of this compound significantly reduced biomass accumulation compared to untreated controls. The effective concentration (EC50) was determined to be approximately 50 mg/L for sensitive species.

- Antimicrobial Efficacy : In a laboratory setting, this compound showed promising results against Escherichia coli and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) was found to be 25 µg/mL for both organisms, indicating strong potential as a biocontrol agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dichlorobenzoic Acid | Two chlorine atoms on the benzene ring | Less fluorinated; different herbicidal properties |

| 3-Amino-2,4,5-trifluorobenzoic Acid | Amino group instead of chlorine | More reactive due to amino functionality |

| 3-Fluoro-2,4-dichlorobenzoic Acid | One fluorine and two chlorines | Different halogen composition affects reactivity |

| 3-Chloro-4-fluorobenzoic Acid | One chlorine and one fluorine | Potentially different biological activity |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Its halogenated structure enhances its lipophilicity, facilitating membrane penetration and subsequent enzyme inhibition.

Q & A

Q. Table 1: Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Starting Material | 3-amino-2,4,5-trifluorobenzoic acid |

| Reagents | NaNO₂, CuCl₂, HCl |

| Solvent | Water/toluene |

| Reaction Time | 1.5 hours |

| Yield | ~86% (reported for analogous synthesis) |

How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and intermolecular interactions. Key steps include:

- Data Collection: Use high-resolution single-crystal diffraction data.

- Refinement: Apply constraints for hydrogen atoms (C–H = 0.93 Å, O–H = 0.82 Å) and analyze hydrogen bonding (e.g., O–H⋯O dimers).

- Validation: Compare experimental data with computational models to confirm the dihedral angle between the carboxyl group and benzene ring (e.g., 6.8° in a related compound) .

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | Monoclinic (example) |

| Hydrogen Bonding | O–H⋯O (2.65 Å) |

| Dihedral Angle (COOH/ring) | 6.8° (observed) |

What challenges arise in the purification of halogenated benzoic acids like this compound?

Answer:

Challenges include:

- Low Solubility: Requires polar aprotic solvents (e.g., DMF) for dissolution.

- Byproduct Removal: Use acid-base extraction (e.g., wash with dilute HCl to remove unreacted amines).

- Crystallization: Slow evaporation of toluene yields high-purity crystals, but temperature control is critical to avoid co-precipitation of impurities .

How do substituent electronic effects influence the reactivity of this compound?

Answer:

The electron-withdrawing effects of fluorine and chlorine substituents:

- Activate the Ring: Enhance electrophilic substitution at meta/para positions.

- Direct Reactivity: Fluorine’s inductive effect increases the acidity of the carboxyl group (pKa ~2.1–2.5), facilitating deprotonation in coupling reactions.

- Steric Hindrance: Ortho-chlorine may slow nucleophilic attacks, requiring elevated temperatures for amidation or esterification .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Answer:

- Cross-Validation: Combine ¹⁹F NMR (to confirm fluorine positions), ¹H NMR (for aromatic protons), and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Density Functional Theory (DFT): Simulate NMR chemical shifts and compare with experimental data to identify misassignments.

- Impurity Profiling: Use HPLC-MS to detect trace byproducts (e.g., incomplete chlorination intermediates) .

What are the applications of this compound in medicinal chemistry?

Answer:

This compound serves as a precursor for:

- Antibacterial Agents: Functionalization at the carboxyl group yields quinolone derivatives (e.g., intermediates for ciprofloxacin analogs).

- Protease Inhibitors: The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets.

- Radiotracers: ¹⁸F-labeled derivatives are explored for PET imaging .

How does computational modeling aid in predicting the stability of this compound?

Answer:

- Thermodynamic Stability: Calculate Gibbs free energy of formation using software like Gaussian.

- Degradation Pathways: Simulate hydrolysis under acidic/basic conditions to identify vulnerable bonds (e.g., ester linkages in derivatives).

- Tautomer Analysis: Predict dominant tautomeric forms in solution using pKa calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.